mPGES-1阻害剤-1

概要

説明

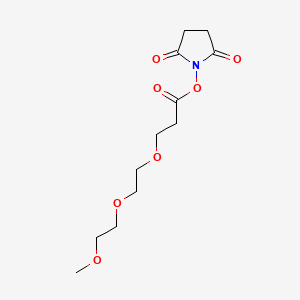

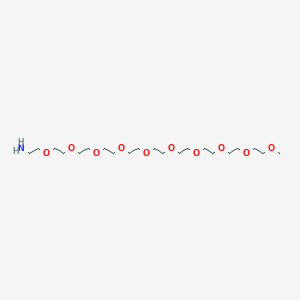

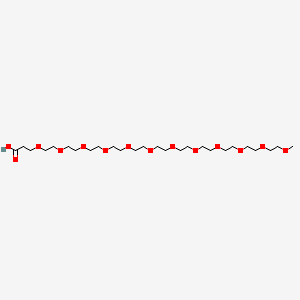

“BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-” is a chemical compound with the molecular formula C16H19ClN4O2 . It is also known by other names such as mPGES-1 Inhibitor-1, LY3031207, and has the CAS number 1381846-21-4 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) . The Canonical SMILES representation is CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 . Physical And Chemical Properties Analysis

The molecular weight of this compound is 334.80 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 5 .科学的研究の応用

がん治療

mPGES-1は、健康な細胞よりもがん細胞に多く存在するため、mPGES-1の発現を抑制することががんの治療戦略になり得ることが示されています {svg_1}. mPGES-1阻害剤の開発は、炎症とがんの治療のための新たな道を切り開きました {svg_2}.

炎症の管理

mPGES-1は、炎症性因子によって活性化されると、プロスタグランジンE合成を引き起こす可能性があります {svg_3}. 従来の非ステロイド系抗炎症薬は、プロスタグランジンの産生を阻害することが可能ですが、胃腸反応や凝固障害を引き起こす可能性もあります {svg_4}. mPGES-1阻害剤は、阻害された場合にこれらの副作用を引き起こしません {svg_5}.

痛み止め

選択的なmPGES-1阻害剤は、オピオイドの乱用可能性や従来のNSAIDsの深刻な副作用なしに、鎮痛に非常に効果的です {svg_6}.

薬物の安全性と忍容性に関する研究

LY3031207は、健康な参加者に投与した場合の安全性、忍容性、血中濃度、体からの排泄時間などを調べるために、複数回上昇用量試験で評価されています {svg_7} {svg_8}.

薬物誘発性肝障害に関する研究

LY3031207は、ヒトにおいて薬物誘発性肝障害(DILI)を引き起こすことが判明しました {svg_9}. このことは、LY3031207の肝毒性の発生に関与している可能性のある、イミダゾール環の代謝的活性化に関するさらなる研究につながりました {svg_10}.

急性炎症の解決

mPGES-1由来のPGE2は、損傷部位における活性化骨髄細胞のCX3CL1媒介性保持を防ぐことで、炎症の解決に寄与しています {svg_11}.

作用機序

- mPGES-1 is responsible for converting excess arachidonic acid into prostaglandin E2 (PGE2) in cells exposed to harmful stimuli .

- Unlike other anti-inflammatory drugs, which inhibit cyclooxygenase (COX) activity, mPGES-1 inhibitors specifically reduce PGE2 synthesis without affecting other prostaglandins .

- This inhibition helps attenuate inflammatory responses, such as paw swelling in an adjuvant-induced arthritis rat model .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

特性

IUPAC Name |

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAHGUNQNAJTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1381846-21-4 | |

| Record name | LY-3031207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381846214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3031207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ7VQ61PBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does LY3031207 interact with its target, mPGES-1, and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of LY3031207 to mPGES-1 hasn't been explicitly detailed in the provided research, it's known that LY3031207 acts as an inhibitor of this enzyme. [, , ] mPGES-1 is a key enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. By inhibiting mPGES-1, LY3031207 reduces the production of PGE2. [, ] This reduction in PGE2 levels is believed to contribute to its anti-inflammatory effects. []

Q2: What is known about the potential toxicity of LY3031207?

A2: Studies have shown that LY3031207 can cause dose-dependent acute liver injury in humans. [, ] This liver injury was characterized by hepatocellular injury with hypersensitivity features, including eosinophilic infiltration observed in liver biopsies. [] Research suggests that metabolic activation of the imidazole ring within LY3031207's structure could be a contributing factor to its hepatotoxicity. [, ]

Q3: Have any strategies been explored to mitigate the potential toxicity of LY3031207?

A3: Researchers have investigated modifications to the imidazole ring of LY3031207 and similar compounds to mitigate the formation of reactive metabolites believed to contribute to liver injury. [] These efforts aim to maintain the desired inhibitory activity against mPGES-1 while improving the safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

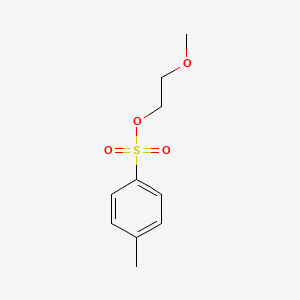

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)